molecular formula C3H3N3O2 B1665927 6-Azauracil CAS No. 461-89-2

6-Azauracil

Cat. No.: B1665927
CAS No.: 461-89-2
M. Wt: 113.08 g/mol
InChI Key: SSPYSWLZOPCOLO-UHFFFAOYSA-N
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Description

6-Azauracil (6-Aza-2,4-dihydroxypyrimidine) is a triazine analog of uracil, where the carbon at position 6 of the pyrimidine ring is replaced by a nitrogen atom. This structural modification confers unique biochemical properties, enabling this compound to inhibit enzymes critical to nucleotide biosynthesis, particularly those involved in pyrimidine and purine metabolism. Its primary mechanism involves competitive inhibition of orotidine-5'-monophosphate decarboxylase (ODCase) and inosine-5'-monophosphate dehydrogenase (IMPDH), leading to depletion of UTP and GTP pools . Clinically, this compound and its ribosylated derivative, 6-azauridine, have been investigated for antitumor, antimicrobial, and immunosuppressive applications, though central nervous system (CNS) toxicity limits its therapeutic use .

Preparation Methods

Fermentation-Based Preparation of 6-Azauracil

Microbial Strain Selection and Culture Conditions

The fermentation method for this compound production leverages microorganisms belonging to the genera Brevibacterium, Corynebacterium, Arthrobacter, and Micrococcus. For instance, Brevibacterium ammoniagenes ATCC 6872 has been extensively utilized due to its high yield potential. The process begins with inoculating a seed culture medium containing glucose (2%), peptone (1%), yeast extract (1%), NaCl (0.3%), and biotin (30 µg/L). After 24 hours of incubation at 30°C, the seed culture is transferred to a fermentation medium enriched with phosphate ions (0.3–3% as PO₄³⁻) and supplemented with this compound or 6-azauridine (0.5–5 g/L).

Aerobic conditions are critical, achieved through shaking or submerged aeration, with optimal temperature (30–40°C) and pH (4.0–9.5) maintained throughout the 2–8-day cultivation period. The addition of this compound or its derivatives either at the start or intermittently during fermentation enhances ribotide production, with yields reaching 4.1 mg/mL in Brevibacterium strains.

Recovery and Purification

Post-fermentation, this compound ribotide is isolated using ion exchange resins (e.g., Dowex 1 in formic acid form) and eluted with ammonium formate solutions. This method avoids the costly starting materials and low yields associated with synthetic routes, making it economically favorable for industrial-scale production.

Table 1: Fermentation Parameters and Yields for this compound Production

Microorganism Additive Concentration (g/L) Incubation Time Yield (mg/mL)
B. ammoniagenes ATCC 6872 This compound 2 96 hours 4.1
B. ammoniagenes ATCC 6872 6-azauridine 2 96 hours 3.7

Chemical Synthesis Approaches

Traditional Synthetic Routes

Early synthetic methods for this compound relied on multi-step organic reactions, often involving expensive intermediates and resulting in suboptimal yields. For example, condensation reactions between urea derivatives and malonic acid precursors were explored but deemed impractical for large-scale applications due to purification challenges and low efficiency.

Advanced Heterocyclic Synthesis

Recent advancements focus on modifying pyrimidine scaffolds to produce this compound derivatives. A notable method involves coupling diazonium salts with cyanoacetylcyanamide to form hydrazones, which cyclize into 1-aryl-6-azaisocytosine-5-carbonitriles. While this approach primarily targets analogs, it highlights the flexibility of triazine chemistry for generating structurally related compounds. Reaction conditions (e.g., strong acidic media) prevent undesired byproducts like formazans, ensuring higher purity.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Fermentation outperforms chemical synthesis in yield (4.1 mg/mL vs. <1 mg/mL in traditional routes) and cost-effectiveness, particularly due to the use of renewable microbial biomass. However, chemical methods remain valuable for producing specialized derivatives for research purposes.

Industrial Applicability

The fermentation process’s scalability is evidenced by its compatibility with submerged cultures and straightforward recovery via ion exchange chromatography. In contrast, chemical synthesis requires stringent control over reaction conditions and purification steps, limiting its practicality for mass production.

Biochemical and Metabolic Considerations

Role of Phosphate Ions

Phosphate concentrations (0.3–3%) in the fermentation medium directly influence microbial growth and this compound ribotide accumulation by modulating nucleotide biosynthesis pathways. This aligns with studies showing that this compound inhibits IMP dehydrogenase, a key enzyme in GTP synthesis, thereby altering nucleotide pools.

Enzyme Inhibition and Metabolic Effects

In vivo studies reveal that this compound inhibits β-alanine-oxoglutarate aminotransferase and D-3-aminoisobutyrate-pyruvate aminotransferase in rat liver, leading to β-alanine accumulation. This underscores the compound’s broad metabolic impact, necessitating precise dosing in therapeutic contexts.

Chemical Reactions Analysis

Types of Reactions: 6-Azauracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

6-Azauracil has been extensively studied for its potential as an anticancer agent. It acts as an antagonist to uracil, inhibiting nucleic acid synthesis in cancer cells. Research indicates that this compound interferes with the metabolism of nucleotides, thereby reducing the proliferation of cancerous cells.

  • Mechanism of Action : The compound inhibits enzymes involved in nucleotide synthesis, particularly orotidylate decarboxylase and IMP dehydrogenase. This leads to decreased levels of ribonucleotides necessary for RNA synthesis, ultimately affecting cell growth and division .
  • Case Studies : In a study examining yeast mutants, this compound sensitivity was linked to defects in transcription elongation factors, highlighting its role in disrupting normal cellular processes .

Antiviral Activity

This compound has shown promise as an antiviral agent by inhibiting the replication of certain viruses. Its mechanism involves the disruption of viral RNA synthesis.

  • Research Findings : Studies have demonstrated that this compound can inhibit the replication of viruses by competing with uracil for incorporation into viral RNA. This competitive inhibition results in reduced viral load and severity of infection .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against various bacterial strains. It has been identified as an effective agent against specific pathogens by disrupting their nucleic acid metabolism.

  • Microbial Studies : Research has shown that this compound acts as an antagonist to uracil, thereby inhibiting bacterial growth through interference with their nucleic acid synthesis pathways .

Applications in Genetic Research

In genetic studies, this compound is utilized to investigate gene expression and regulation mechanisms. Its ability to inhibit RNA synthesis makes it a useful tool for studying transcriptional processes.

  • Experimental Use : Researchers employ this compound to create conditions that mimic certain genetic defects, allowing for the exploration of gene function and interaction within cellular systems .

Potential in Drug Development

The structural properties of this compound make it a candidate for developing new therapeutic agents. Its derivatives are being explored for enhanced efficacy and reduced toxicity.

  • Novel Derivatives : Recent studies have focused on synthesizing N,N-disubstituted derivatives of this compound with improved antioxidant properties. These derivatives are being evaluated for their potential applications in treating oxidative stress-related diseases .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AnticancerInhibits nucleic acid synthesis; reduces cancer cell proliferation
AntiviralDisrupts viral RNA synthesis; reduces viral replication
AntimicrobialInhibits bacterial growth through nucleic acid metabolism interference
Genetic ResearchInvestigates gene expression; mimics genetic defects
Drug DevelopmentExplores novel derivatives for therapeutic use

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

6-Azauracil vs. 5-Azauracil

  • Structural Differences : 5-Azauracil replaces the C5 position with nitrogen, creating a triazine ring distinct from this compound’s C6 substitution.
  • Mechanistic and Stability Contrasts :
    • 5-Azauracil exhibits potent bacteriostatic activity but decomposes rapidly in neutral or alkaline conditions, forming biologically inactive byproducts like formyl biuret. This instability limits its therapeutic utility compared to this compound, which is chemically stable under physiological conditions .
    • While this compound primarily targets IMPDH and ODCase, 5-azauracil’s mechanism remains less defined but may involve interference with RNA synthesis through misincorporation .

This compound vs. 6-Azathymine

  • Functional Overlap and Toxicity: Both compounds induce electroencephalographic (EEG) abnormalities and CNS toxicity in clinical studies. However, 6-azathymine (a thymine analog) may exhibit greater selectivity for DNA synthesis inhibition due to its structural similarity to thymidine, whereas this compound predominantly disrupts RNA elongation via GTP/UTP depletion .
  • Enzyme Specificity : 6-Azathymine is a substrate for thymidine phosphorylase (TP), while this compound is recognized by uridine phosphorylase (UP). Modifications such as 5-phenyl or 5-tert-butyl groups reduce substrate activity in this compound derivatives, highlighting the importance of the C5 position in enzyme recognition .

This compound vs. 6-Azauridine

  • Pharmacokinetic Advantages : 6-Azauridine, the ribosylated form of this compound, demonstrates enhanced bioavailability and reduced toxicity. In vivo, 6-azauridine is converted to this compound, which then inhibits nucleotide biosynthesis. This prodrug strategy improves tumor targeting and mitigates direct CNS effects .
  • Resistance Profiles: Ehrlich ascites carcinoma (EAC) cells develop resistance to this compound and 6-azauridine through mechanisms independent of uridine kinase or phosphorylase activity, suggesting alternative pathways such as altered nucleoside transport or efflux .

This compound vs. 5-Fluorouracil (5-FU)

  • Mechanistic Divergence: 5-FU, a thymidylate synthase inhibitor, incorporates into DNA/RNA, causing chain termination.
  • Toxicity Spectrum: 5-FU is associated with gastrointestinal and hematological toxicity, whereas this compound’s primary adverse effects are neurotoxic (e.g., lethargy, sensory abnormalities) .

Comparative Data Tables

Table 1: Enzyme Targets and Nucleotide Effects

Compound Key Enzymes Inhibited Nucleotide Pool Impact Clinical Applications
This compound IMPDH, ODCase GTP, UTP depletion Antitumor, immunosuppressive
5-Azauracil Undefined RNA misincorporation Bacteriostatic (limited use)
6-Azauridine Same as this compound GTP, UTP depletion Leukemia, solid tumors
5-Fluorouracil Thymidylate synthase dTTP depletion Colorectal, breast cancers

Table 2: Toxicity and Resistance Profiles

Compound Major Toxicity Resistance Mechanisms Reversal Strategies
This compound CNS effects, EEG changes Altered transport, efflux pumps Guanine supplementation
6-Azathymine Similar CNS toxicity Increased TP/UP activity Uracil supplementation
5-Fluorouracil GI, myelosuppression Overexpression of thymidylate synthase Leucovorin rescue

Research Findings and Implications

  • Transcriptional Effects: this compound’s inhibition of transcriptional elongation in yeast (via GTP depletion) phenocopies mutations in RNA polymerase II elongation factors (e.g., Rpb2, Dst1). Genome-wide screens in fission yeast identified this compound-sensitive mutants in pathways beyond transcription, including chromatin remodeling and DNA repair .
  • Antimicrobial Activity : this compound inhibits bacterial growth (e.g., Lactobacillus, Streptococcus) by antagonizing uracil utilization. Resistance emerges in uracil-depleted environments but is suppressed by uracil co-administration .
  • Chemical Modifications : Derivatives like 5-mercapto-6-azauracil and spiro-6-azauracil hybrids exhibit enhanced bioactivity, with improved hydrophobicity and electronegativity for targeted drug delivery .

Biological Activity

6-Azauracil (6-AU) is a pyrimidine analog that has garnered attention for its biological activity, particularly as an inhibitor of enzymes involved in nucleotide biosynthesis. Its mechanism of action primarily involves the inhibition of IMP dehydrogenase and orotidylate decarboxylase, leading to altered nucleotide pools and subsequent effects on transcriptional processes.

This compound acts as a competitive antagonist of uracil and uridine, affecting various microbial and eukaryotic systems. In yeast (Saccharomyces cerevisiae), it inhibits the activity of enzymes responsible for purine and pyrimidine biosynthesis, resulting in reduced levels of ribonucleotides. This reduction significantly impacts transcription elongation, as cells become more dependent on fully functional RNA polymerase II elongation factors for efficient transcription .

Biological Effects

  • Inhibition of Growth :
    • In microbial studies, 6-AU has been shown to inhibit the growth of certain strains like Lactobacillus bulgaricus and Pediococcus cerevisiae, with inhibition reversible by excess uracil .
    • The compound does not significantly affect the growth of uracil-requiring mutants of E. coli, indicating a selective action against specific metabolic pathways .
  • Transcriptional Impact :
    • Studies have demonstrated that mutations in genes encoding RNA polymerase II subunits can lead to increased sensitivity to 6-AU, highlighting its role in transcriptional regulation .
    • The drug has been shown to induce transcription of the PUR5 gene in wild-type yeast, which encodes an enzyme related to IMP dehydrogenase, while elongation-defective mutants exhibit diminished transcriptional activity .
  • Carcinostatic Activity :
    • Research has indicated that this compound exhibits carcinostatic properties in animal models, suggesting potential applications in cancer therapy .

Case Studies

  • Yeast Mutant Screening : A large-scale screening involving nearly 3000 yeast mutants identified 42 strains sensitive to 6-AU. These included mutants lacking known transcription elongation factors and others with defects in unrelated cellular processes. The study concluded that sensitivity often arises from compromised transcription elongation machinery but can also be due to other cellular defects .
  • Microbial Resistance Studies : Investigations into bacterial resistance revealed that certain strains could resist the inhibitory effects of 6-AU due to their metabolic adaptations, providing insights into its pharmacological profile and potential resistance mechanisms .

Data Table: Biological Activity Summary

Aspect Details
Compound Name This compound (6-AU)
Mechanism Inhibits IMP dehydrogenase and

Q & A

Basic Research Questions

Q. How is 6-azauracil utilized to study transcription elongation dynamics in yeast models?

  • Methodological Answer : this compound (6AU) is employed to inhibit transcription elongation by depleting intracellular GTP pools, as it competitively inhibits orotidine 5'-phosphate decarboxylase, a key enzyme in pyrimidine biosynthesis. In yeast studies, researchers expose wildtype or mutant strains (e.g., prp28 mutants) to 6AU-containing media and monitor growth defects or RNA polymerase II stalling via chromatin immunoprecipitation (ChIP) or run-on assays. Slowed transcription in 6AU-sensitive mutants provides insights into spliceosome-transcription coupling .

Q. What are the common synthetic pathways for deriving 1,2,4-triazine derivatives from this compound?

  • Methodological Answer : this compound undergoes chlorination with POCl₃/PCl₅ under reflux to yield 3,5-dichloro-1,2,4-triazine intermediates. Subsequent hydrazinolysis produces dihydrazino derivatives, which are cyclized using bifunctional reagents (e.g., α,β-unsaturated ketones or halogens) to form polyheterocyclic systems like pyrazolines or phthalazinones. Reaction conditions (solvent, temperature, stoichiometry) are critical for regioselectivity, and products are characterized via UV/IR spectroscopy, NMR, and mass spectrometry .

Q. How does this compound serve as a tool to investigate nucleotide pool imbalances in microbial systems?

  • Methodological Answer : Researchers administer 6AU to microbial cultures (e.g., Saccharomyces cerevisiae) and quantify nucleotide levels via HPLC or enzymatic assays. Transcriptional stress responses are analyzed using RNA-seq or qPCR to identify genes sensitive to GTP depletion. Mutant screens (e.g., rpb1 alleles) further reveal genetic interactions with transcription machinery .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported mechanisms of action across eukaryotic and prokaryotic systems?

  • Methodological Answer : Discrepancies arise from species-specific metabolic pathways (e.g., differences in salvage pathways or enzyme affinities). To address this, researchers conduct comparative studies using:

  • Metabolic flux analysis : Track 6AU incorporation into RNA/DNA via radiolabeled isotopes.
  • Enzyme kinetics : Measure inhibition constants (Kᵢ) for orotate decarboxylase across species.
  • Genetic complementation : Express heterologous enzymes in knockout strains to assess functional conservation .

Q. How can researchers design experiments to evaluate the antioxidant potential of this compound-derived polyheterocyclic compounds?

  • Methodological Answer : Synthesized derivatives (e.g., compounds 8–17 ) are tested using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Protocols include:

  • Preparing a 0.1 mM DPPH solution in methanol.
  • Incubating test compounds (10–100 µM) with DPPH for 30 min in the dark.
  • Measuring absorbance at 517 nm and calculating IC₅₀ values. Ascorbic acid serves as the positive control. Structure-activity relationships (SAR) are established by correlating substituent effects (e.g., electron-withdrawing groups) with scavenging efficacy .

Q. What statistical approaches are recommended for validating transcriptional profiling data from this compound-treated cells?

  • Methodological Answer : RNA-seq datasets require:

  • Normalization : Use TMM (trimmed mean of M-values) or RPKM to account for library size and transcript length.
  • Differential expression analysis : Apply DESeq2 or edgeR with adjusted p-values (Benjamini-Hochberg correction).
  • Pathway enrichment : Tools like DAVID or GSEA identify GTP depletion-responsive pathways (e.g., ribosome biogenesis). Replicate experiments (n ≥ 3) and report fold changes with 95% confidence intervals .

Q. How can researchers optimize reaction conditions to minimize side products during this compound derivatization?

  • Methodological Answer : Key strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective cyclization.
  • In-line monitoring : Use HPLC or TLC to track reaction progress and quench reactions at optimal conversion points.
  • Purification : Employ flash chromatography or recrystallization to isolate pure products .

Q. Data Interpretation and Reproducibility

Q. What criteria should guide the selection of negative controls in this compound-mediated transcription studies?

  • Methodological Answer : Controls must account for:

  • Nonspecific growth effects : Use uracil/uridine supplementation to confirm 6AU-specific toxicity.
  • Off-target drug interactions : Include strains with mutations in unrelated pathways (e.g., ura3Δ).
  • Vehicle effects : Compare DMSO- or ethanol-treated cells to rule out solvent artifacts .

Q. How can conflicting results regarding this compound’s impact on spliceosome function be reconciled?

  • Methodological Answer : Contradictory findings (e.g., splicing vs. transcription defects) may stem from experimental variables such as:

  • Drug concentration : Low 6AU (50 µg/mL) may mildly stress transcription, while high doses (200 µg/mL) disrupt spliceosome assembly.
  • Time-course designs : Collect samples at multiple timepoints to distinguish primary vs. secondary effects.
  • Splicing-specific assays : Use RT-PCR with exon-junction primers or nanopore sequencing to quantify splicing efficiency .

Q. Ethical and Reporting Standards

Q. What are the best practices for citing synthetic protocols involving this compound to ensure reproducibility?

  • Methodological Answer : Follow ACS or IUPAC guidelines to report:
  • Reagent purity : Specify vendors and grades (e.g., "6AU, Sigma-Aldrich, ≥98%").
  • Instrument parameters : Include NMR frequencies (e.g., ¹H NMR at 400 MHz) and mass spectrometry ionization modes.
  • Data deposition : Upload spectral data to repositories like ChemSpider or PubChem .

Properties

IUPAC Name

2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYSWLZOPCOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060042
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Molecular Weight

113.08 g/mol
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CAS No.

461-89-2
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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